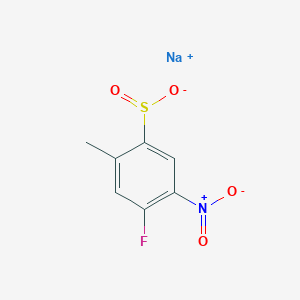

Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate

CAS No.:

Cat. No.: VC17661475

Molecular Formula: C7H5FNNaO4S

Molecular Weight: 241.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H5FNNaO4S |

|---|---|

| Molecular Weight | 241.17 g/mol |

| IUPAC Name | sodium;4-fluoro-2-methyl-5-nitrobenzenesulfinate |

| Standard InChI | InChI=1S/C7H6FNO4S.Na/c1-4-2-5(8)6(9(10)11)3-7(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |

| Standard InChI Key | WZYMBYINLWVHDU-UHFFFAOYSA-M |

| Canonical SMILES | CC1=CC(=C(C=C1S(=O)[O-])[N+](=O)[O-])F.[Na+] |

Introduction

Synthesis Methods

The synthesis of sodium sulfinate compounds typically involves the sulfonation of an aromatic ring followed by neutralization with sodium hydroxide. For Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate, the starting material would likely be 4-fluoro-2-methyl-5-nitrobenzene. The sulfonation step could involve reagents like sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the sodium salt of the sulfonic acid derivative.

Applications in Organic Synthesis and Medicinal Chemistry

Sodium sulfinate compounds are versatile building blocks in organic synthesis, allowing for the formation of various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . In medicinal chemistry, compounds with similar structures to Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate may exhibit biological activities such as antimicrobial and anti-inflammatory effects due to the presence of nitro groups.

Biological Activity and Interaction Studies

While specific biological activity data for Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate is not available, compounds with similar structures often interact with biological macromolecules through covalent bonding, influencing enzyme activity and protein stability. These interactions are crucial for understanding potential therapeutic effects and toxicity profiles.

Comparison with Similar Compounds

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| Sodium 4-fluoro-2-methyl-5-nitrobenzene-1-sulfinate | Fluorine, methyl, nitro, sulfonate | Enhanced reactivity due to fluorine and nitro groups |

| Sodium 2-fluoro-4-nitrobenzene-1-sulfinate | Fluorine, nitro, sulfonate | Electrophilic properties enhanced by fluorine |

| Sodium 2-chloro-4-nitrobenzene-1-sulfinate | Chlorine, nitro, sulfonate | Potential antimicrobial and anti-inflammatory activities |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume